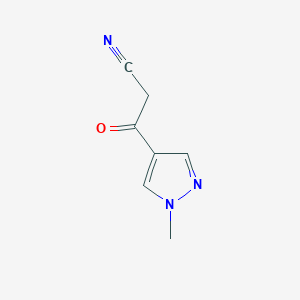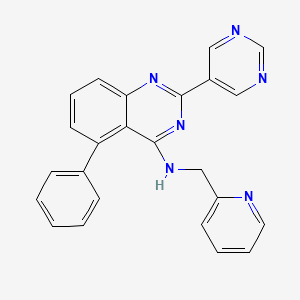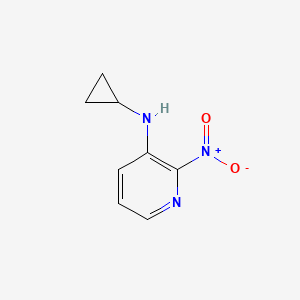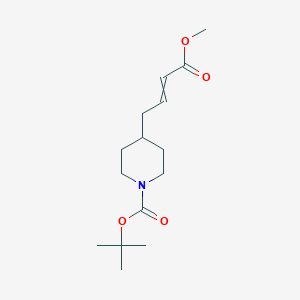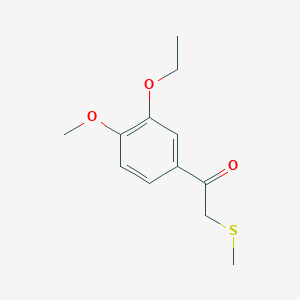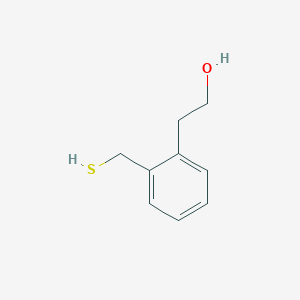
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring through an ethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromomethylphenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiol and hydroxyl functionalities into molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol involves its reactive thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways by interacting with proteins, enzymes, and other cellular components. The hydroxyl group also contributes to its solubility and reactivity in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the hydroxyl group.
2-(2-Methylamino)phenyl)ethan-1-ol: Contains an amino group instead of a thiol group.
2-(2-Hydroxyethyl)phenol: Similar structure but lacks the thiol group.
Uniqueness
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
2-[2-(sulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H12OS/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 |
InChI-Schlüssel |
BDEXVPYBNOFEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCO)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


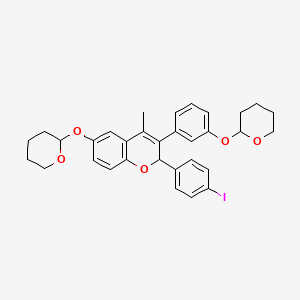
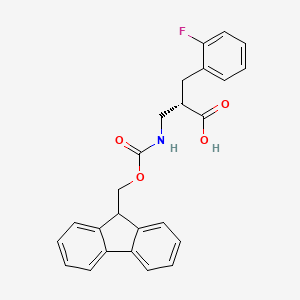
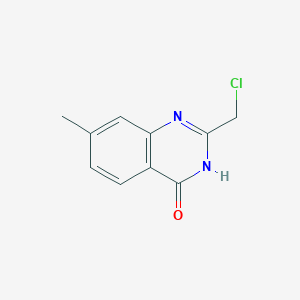
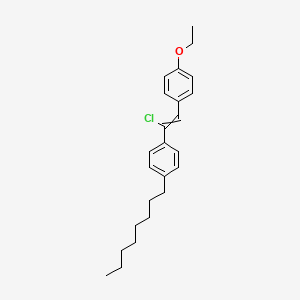
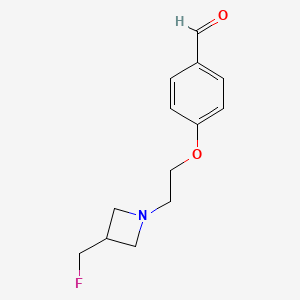
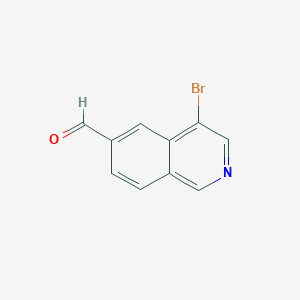
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
